BenchChemオンラインストアへようこそ!

Prenoxdiazine

Antitussive efficacy Experimental cough models Peripherally acting antitussives

Select Prenoxdiazine (CAS 47543-65-7) for your research into non-narcotic, peripherally-acting antitussives. As an API that desensitizes pulmonary stretch receptors without the respiratory depression, addiction potential, or CNS effects inherent to centrally-acting opioids, it is a superior candidate for chronic respiratory management studies. Secure your supply of this high-purity agent for use in preclinical trials, pharmacological tool studies, or the development of safer cough formulations. Inquire now for bulk pricing.

Molecular Formula C23H27N3O
Molecular Weight 361.5 g/mol
CAS No. 47543-65-7
Cat. No. B1209935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrenoxdiazine
CAS47543-65-7
Synonymslibexin
prenoxdiazine
prenoxidiazine
Molecular FormulaC23H27N3O
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC2=NC(=NO2)CC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H27N3O/c1-4-10-19(11-5-1)21(20-12-6-2-7-13-20)18-22-24-23(27-25-22)14-17-26-15-8-3-9-16-26/h1-2,4-7,10-13,21H,3,8-9,14-18H2
InChIKeyPXZDWASDNFWKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prenoxdiazine (CAS 47543-65-7): A Peripherally Acting Antitussive Agent for Dry Cough Management


Prenoxdiazine (CAS 47543-65-7), marketed under the trade name Libexin, is a synthetic small-molecule antitussive agent classified as a diarylmethane derivative [1]. It is a peripherally acting cough suppressant that primarily reduces cough impulses by desensitizing pulmonary stretch receptors in the respiratory tract, with an antitussive effect comparable to codeine but without opioid-associated adverse effects [2]. Prenoxdiazine is indicated for the symptomatic relief of non-productive (dry) cough associated with various respiratory conditions, including acute and chronic bronchitis, bronchial asthma, and upper respiratory tract infections [3]. It is available in oral tablet formulations of 25 mg, 100 mg, and 200 mg, with a standard adult dosage of 100 mg three to four times daily [4].

Prenoxdiazine Procurement: Why Direct Substitution with Other Antitussives Compromises Therapeutic Precision


Generic substitution among antitussive agents is clinically unsound due to fundamental differences in their sites of action, receptor targets, and safety profiles. Prenoxdiazine acts predominantly on peripheral sensory receptors in the respiratory tract to suppress cough impulses at their origin, distinguishing it mechanistically from centrally acting agents like codeine and dextromethorphan that modulate the medullary cough center via opioid or serotonergic pathways [1]. This peripheral selectivity confers a distinct safety advantage: Prenoxdiazine does not depress respiration, does not cause drug dependence, and lacks significant central nervous system effects, making it particularly suitable for patients requiring long-term cough management or those at risk for respiratory compromise [2]. In contrast, centrally acting opioids carry well-documented risks of respiratory depression, sedation, constipation, and addiction potential [3]. The following quantitative evidence guide delineates these critical differentiators to inform evidence-based selection.

Prenoxdiazine Evidence Guide: Head-to-Head Quantitative Comparisons Versus Key Antitussive Comparators


Antitussive Efficacy: Prenoxdiazine Demonstrates Comparable Potency to Codeine in Experimental Cough Models

In experimental cough models, the antitussive activity of Prenoxdiazine is approximately equal to that of codeine, a centrally acting opioid antitussive [1]. However, Prenoxdiazine achieves this efficacy without depressing respiration, causing drug dependence, or inducing central nervous system side effects [2]. This differential profile stems from its distinct mechanism of action—peripheral desensitization of pulmonary stretch receptors—whereas codeine acts on central opioid receptors in the medulla [3].

Antitussive efficacy Experimental cough models Peripherally acting antitussives

Cough Resolution Rate: Prenoxdiazine Achieves 71% Daytime Cough Resolution by Day 8 in Phase III Trial Versus Levodropropizine

In a Phase III multicenter randomized clinical trial (NCT03837938) comparing Prenoxdiazine (as Libexin) to levodropropizine (as Levopront), Prenoxdiazine demonstrated a daytime cough resolution rate of approximately 71% by Day 8 of treatment [1]. Additionally, Prenoxdiazine treatment resulted in a significant reduction in cough severity, with a mean change of -2.2 points on a 6-point cough assessment scale, and showed no adverse impact on respiratory function, as evidenced by a change in FEV1 of +0.1 L from baseline [2].

Cough resolution rate Phase III clinical trial Peripheral antitussive comparison

Respiratory Safety: Prenoxdiazine Does Not Depress Respiration, Unlike Opioid Comparators

Prenoxdiazine is consistently documented in authoritative pharmacological databases as lacking respiratory depressant effects, a critical differentiator from opioid antitussives such as codeine [1]. Codeine, a μ-opioid receptor agonist, is known to produce dose-dependent respiratory depression by reducing the sensitivity of the medullary respiratory center to carbon dioxide [2]. This adverse effect limits codeine's utility in patients with compromised respiratory function, such as those with COPD or asthma [3].

Respiratory depression Safety pharmacology Opioid-sparing antitussive

Dependence Liability: Prenoxdiazine Does Not Cause Drug Dependence, in Contrast to Opioid Antitussives

Prenoxdiazine is consistently described in pharmacological references as lacking drug dependence potential, distinguishing it from opioid-based cough suppressants like codeine, which carry a risk of physical and psychological dependence with prolonged use [1]. This differential is attributed to Prenoxdiazine's non-opioid mechanism of action, primarily involving peripheral desensitization of stretch receptors rather than central μ-opioid receptor agonism [2].

Drug dependence Abuse liability Non-narcotic antitussive

Onset and Duration of Action: Prenoxdiazine Provides Rapid Relief Within 20–30 Minutes and Sustained Effect for 4–8 Hours

Prenoxdiazine exhibits rapid oral absorption, achieving therapeutic concentrations within 20–30 minutes post-dose, and maintains its antitussive effect for 4–8 hours [1]. In comparison, codeine typically has an onset of action of 30–60 minutes and a duration of 4–6 hours [2]. Dextromethorphan's onset is similar (30–60 minutes) but its duration is approximately 3–6 hours [3]. Prenoxdiazine's slightly faster onset may offer a clinical advantage for acute cough relief.

Pharmacokinetics Onset of action Duration of effect

Prenoxdiazine Application Scenarios: Translating Differential Evidence into Strategic Use Cases


Clinical Management of Non-Productive Cough in Patients with Respiratory Compromise

Given Prenoxdiazine's demonstrated lack of respiratory depression [1], it is uniquely positioned for the management of dry cough in patients with underlying respiratory conditions such as chronic obstructive pulmonary disease (COPD), bronchial asthma, or acute respiratory infections where respiratory drive must be preserved [2]. In contrast to codeine, which can exacerbate respiratory insufficiency, Prenoxdiazine offers effective cough suppression without compromising pulmonary function, as evidenced by stable FEV1 values in clinical trials [3].

Long-Term Antitussive Therapy for Chronic Bronchitis and Persistent Dry Cough

The absence of drug dependence potential with Prenoxdiazine [1] makes it a suitable candidate for long-term cough management in chronic respiratory conditions such as chronic bronchitis. Its sustained duration of action (4–8 hours) supports convenient 3–4 times daily dosing [2], improving patient adherence. Furthermore, its anti-inflammatory properties noted in chronic bronchitis models [3] may provide ancillary therapeutic benefits beyond simple cough suppression.

Pre-Procedural Cough Suppression for Bronchoscopy and Bronchography

Prenoxdiazine's rapid onset of action (20–30 minutes) [1] and peripheral mechanism are advantageous for pre-procedural cough suppression during bronchoscopy or bronchography. The recommended regimen of 0.9–3.8 mg/kg administered 1 hour before the procedure, often in combination with atropine, provides effective cough control, facilitating diagnostic procedures without central nervous system sedation or respiratory depression [2].

Research Tool for Investigating Peripheral Cough Reflex Pathways

Prenoxdiazine's well-characterized peripheral mechanism of action—specifically desensitization of pulmonary stretch receptors [1]—makes it a valuable pharmacological tool for dissecting peripheral versus central components of the cough reflex in experimental models. Its lack of opioid receptor involvement [2] allows researchers to selectively interrogate peripheral sensory pathways without confounding central effects.

Quote Request

Request a Quote for Prenoxdiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.